2-Cyano-6-fluoropyridine
Overview
Description
2-Cyano-6-fluoropyridine: is a fluorinated pyridine derivative with the molecular formula C6H3FN2. This compound is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to the pyridine ring.
Mechanism of Action
Mode of Action:
The interaction of 2-Cyano-6-fluoropyridine with its targets likely involves binding to specific active sites. This binding can lead to conformational changes, altered enzymatic activity, or modulation of receptor signaling pathways. The introduction of the fluorine atom in the pyridine ring may affect the compound’s reactivity and stability, making it less reactive than its chlorinated or brominated analogues .
Action Environment:
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability, efficacy, and overall action. For example, pH variations may affect its solubility and reactivity.
: Shestopalov, A. M., Rodinovskaya, L. A., Mortikov, V. Y., & Fedorov, A. E. (2014). Synthesis of Fluorinated Pyridines. In Fluorine in Heterocyclic Chemistry (Vol. 2, pp. 1–58). Springer. Link
Biochemical Analysis
Biochemical Properties
2-Cyano-6-fluoropyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in nucleophilic substitution reactions, where it can act as an electrophile. The compound’s fluorine atom enhances its reactivity by withdrawing electron density from the pyridine ring, making it more susceptible to nucleophilic attack . This interaction is crucial in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with nucleophiles allows it to modify proteins and enzymes within the cell, potentially altering their function . This can lead to changes in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their function. For example, it may act as an enzyme inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis . Alternatively, it may activate certain enzymes by inducing conformational changes that enhance their activity. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or oxidizing agents . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and enzyme activity
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and enzyme activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, including cell death and tissue damage . These dosage effects are important for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These metabolic reactions can influence the compound’s activity and toxicity, as well as its overall pharmacokinetic profile. Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems and optimizing its use in biochemical research and pharmaceutical development .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function. The compound can be transported across cell membranes by specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . These factors are important for understanding the compound’s pharmacokinetics and optimizing its use in various applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-6-fluoropyridine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-cyano-3-nitropyridine with a fluorinating agent such as tetra-n-butylammonium fluoride (TBAF), resulting in the formation of 2-cyano-3-fluoropyridine . Another approach involves the direct fluorination of pyridine derivatives using fluorine gas (F2) in the presence of a strong acid .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-6-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The cyano group can participate in redox reactions, leading to the formation of different functional groups.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as TBAF or other fluoride sources are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted pyridines can be obtained.
Oxidation Products: Carboxylic acids, amides, or other oxidized derivatives can be formed.
Reduction Products: Amines or other reduced derivatives can be produced.
Scientific Research Applications
2-Cyano-6-fluoropyridine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2-Cyano-5-fluoropyridine: This compound has a similar structure but with the fluorine atom at a different position on the pyridine ring.
2-Cyano-4-fluoropyridine: Another isomer with the fluorine atom at the 4-position.
Uniqueness: 2-Cyano-6-fluoropyridine is unique due to the specific positioning of the cyano and fluorine groups, which can result in distinct reactivity and properties compared to its isomers. The electron-withdrawing effects of the cyano and fluorine groups can significantly influence the compound’s chemical behavior and interactions .
Properties
IUPAC Name |
6-fluoropyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2/c7-6-3-1-2-5(4-8)9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOLTPVZQXTZCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558612 | |
Record name | 6-Fluoropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3939-15-9 | |
Record name | 6-Fluoropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Fluoropyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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